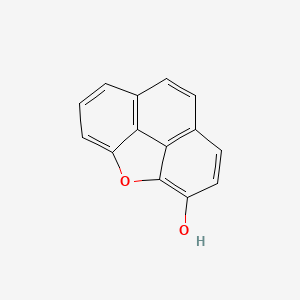

Morphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

15-oxatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-10-7-6-9-5-4-8-2-1-3-11-12(8)13(9)14(10)16-11/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTHCTQNQZKJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4=C(C=CC(=C34)C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-56-2 | |

| Record name | Phenanthro[4,5-bcd]furan-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthro[4,5-bcd]furan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKN9029GHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isolation and Discovery of Morphine: A Technical and Historical Review

Abstract: The isolation of morphine in the early 19th century represents a watershed moment in the history of pharmacology and medicine. This technical guide provides an in-depth account of the discovery and isolation of morphine by the German pharmacist Friedrich Wilhelm Adam Sertürner. It details the experimental protocols he employed, summarizes the physicochemical properties of the isolated compound, and explores the profound impact of his work on the nascent field of alkaloid chemistry. This paper includes detailed experimental workflows, quantitative data tables, and diagrams of the biochemical pathways, offering researchers and drug development professionals a comprehensive historical and technical perspective on the world's first plant-derived alkaloid.

Introduction: The Challenge of Opium

For centuries, opium, the dried latex from the opium poppy (Papaver somniferum), was one of the most effective analgesics available.[1] Its use dates back to at least 3,400 BC in Mesopotamia, where the Sumerians referred to it as "Hoolgil," the "joy plant".[1] However, its therapeutic application was fraught with peril. Opium is a complex mixture of over 20 distinct alkaloids, and the concentration of its active components varies dramatically depending on the poppy cultivar, growing conditions, and processing methods.[2][3] This variability made accurate dosing impossible, leading to unpredictable and often fatal outcomes for patients.[4][5] This critical challenge spurred a scientific quest to isolate the "principium somniferum," or the sleep-inducing principle, of opium to enable standardized, safe, and effective pain relief.[5][6]

The Pioneer: Friedrich Wilhelm Adam Sertürner

The pivotal breakthrough in this quest was achieved by Friedrich Wilhelm Adam Sertürner (1783-1841), a young and largely self-taught pharmacist's assistant in Paderborn, Prussia.[4][7] Motivated by the inconsistencies and dangers of raw opium he witnessed daily, Sertürner dedicated his spare time to meticulously experimenting with the substance using the limited equipment at his disposal.[5][6] Between 1803 and 1805, through a series of methodical experiments, he became the first person to isolate and identify the active alkaloid in opium.[2][4] This achievement not only provided medicine with a potent and quantifiable analgesic but also effectively launched the field of alkaloid chemistry.[4][6]

Experimental Protocol: The Isolation of Morphine

Sertürner's isolation process, though rudimentary by modern standards, was a landmark in natural product chemistry. He was the first to successfully separate a pure, crystalline alkaloid from a plant source. His general methodology involved a series of acid-base extractions and precipitations.

Detailed Experimental Methodology:

Based on historical accounts, Sertürner's protocol can be reconstructed as follows:

-

Aqueous Extraction: Crude, dried opium was repeatedly extracted with hot water to dissolve the water-soluble components, including the meconate salt of morphine.[8]

-

Ammonia Precipitation: The resulting aqueous solution was then treated with ammonia.[5][8] As a base, ammonia neutralized the meconic acid, causing the now water-insoluble morphine base to precipitate out of the solution as a yellowish-white solid.[8][9]

-

Initial Purification: The precipitate was collected. This crude solid contained the "principium somniferum."[6]

-

Acid Dissolution and Re-precipitation: To further purify the substance, Sertürner likely re-dissolved the precipitate in acid and then re-precipitated it with ammonia. This process would have helped to remove other impurities.[5]

-

Recrystallization: The final step for purification involved recrystallization, likely from an alcohol-water mixture, to yield the colorless crystals of pure morphine.[3]

This process yielded an organic alkaline compound that was ten times more potent than processed opium.[7] Sertürner named the substance "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[8][10] The name was later modified to "morphine" by the French chemist Joseph Louis Gay-Lussac.[8]

Characterization and Early "Clinical" Trials

Sertürner did not stop at isolation. To confirm that he had found the active principle, he conducted a series of bioassays. He first administered the substance to mice and dogs, noting its potent effects, which in some cases led to the animals' deaths.[4][9]

In a now-famous and ethically dubious experiment, he administered small doses of the purified compound to himself and three local boys.[9][11] He observed the effects of pain relief and euphoria, but also noted that higher doses caused severe nausea, vomiting, and respiratory depression, nearly leading to a fatal outcome.[8][9] These self-experiments, while dangerous, definitively proved that the isolated crystalline substance was responsible for both the therapeutic and the toxic effects of opium.[8]

Physicochemical and Historical Data

Sertürner's discovery paved the way for the chemical characterization of morphine. Though the empirical formula would not be deduced until 1925 by Sir Robert Robinson, early studies began to quantify its properties.[8]

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₉NO₃ | [12] |

| Molecular Weight | 285.34 g/mol | [13] |

| Appearance | White crystalline powder, needles | [14] |

| Taste | Bitter | [14] |

| Melting Point | 255 °C | [14] |

| pH (Saturated Solution) | 8.5 | [12] |

| Solubility in Water | Poor (approx. 0.2 g/L) | [12] |

| Solubility of Salts | Morphine salts (e.g., sulfate, hydrochloride) are ~300x more water-soluble. | [12] |

| Date | Milestone | Key Figure(s) |

| c. 1804 | First isolation of morphine from opium. | Friedrich Sertürner |

| 1817 | Detailed publication of the isolation and effects of "morphium". | Friedrich Sertürner |

| 1827 | First commercial production of morphine. | Heinrich Emanuel Merck |

| 1832 | Isolation of codeine from opium. | Pierre Jean Robiquet |

| 1853 | Invention of the hypodermic syringe, enabling injection. | Alexander Wood |

| 1925 | Correct molecular structure of morphine deduced. | Sir Robert Robinson |

| 1952 | First total synthesis of morphine in a laboratory. | Marshall D. Gates, Jr. |

Mechanism of Action: A Modern Perspective

While Sertürner identified morphine's effects, the underlying biological mechanism remained unknown for over a century. It is now understood that morphine exerts its powerful analgesic effects by acting as an agonist primarily at the μ-opioid receptor (MOR) within the central nervous system (CNS).[10][13] Binding to this receptor initiates a cascade of intracellular signals that ultimately block pain transmission. Morphine also has agonistic activity at the κ-opioid (KOR) and δ-opioid (DOR) receptors, which contribute to its full spectrum of effects.[10] The activation of the MOR is responsible for not only the desired analgesia but also for the significant side effects of sedation, euphoria, respiratory depression, and physical dependence.[10]

Conclusion

Friedrich Sertürner's isolation of morphine was a transformative event that bridged the gap between herbal remedies and modern pharmacology. His work provided the first evidence that a single chemical compound was responsible for the medicinal properties of a plant, establishing the foundation of alkaloid chemistry and the principle of active ingredients.[4][11] The ability to administer a pure, standardized dose of morphine revolutionized pain management and surgery.[4] However, this discovery also unleashed a substance with a high potential for addiction, creating a dual legacy that continues to challenge medicine and society.[7][15] The history of morphine's discovery remains a compelling narrative of scientific curiosity, meticulous experimentation, and profound impact.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. the-hospitalist.org [the-hospitalist.org]

- 6. blog.smartsense.co [blog.smartsense.co]

- 7. talbottcampus.com [talbottcampus.com]

- 8. Discovery and Synthesis of Morphine [itech.dickinson.edu]

- 9. news-medical.net [news-medical.net]

- 10. Morphine - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. news-medical.net [news-medical.net]

- 13. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. iosrjournals.org [iosrjournals.org]

- 15. Morphine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

The Architecture of Morpheus: A Technical Guide to the Natural Sources and Biosynthesis of Morphine in Papaver somniferum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and intricate biosynthetic pathway of morphine within the opium poppy, Papaver somniferum. It is designed to be a core resource for professionals in the fields of plant biochemistry, metabolic engineering, and pharmaceutical development. This document delves into the cellular and molecular mechanisms that govern the production of this potent analgesic, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Natural Sources and Distribution of Morphine

Papaver somniferum is the exclusive commercial source of morphine and other related benzylisoquinoline alkaloids (BIAs).[1] These compounds are not uniformly distributed throughout the plant but are concentrated in specific tissues and vary with the developmental stage of the plant.

The primary site of alkaloid accumulation is the latex, a specialized cytoplasm found within a network of articulated cells known as laticifers.[2][3] These laticifers are associated with the vascular tissues, particularly the phloem, and ramify throughout the plant, including the stem, leaves, roots, and capsule.[2] The milky latex serves as a storage reservoir for high concentrations of alkaloids.

Quantitative Distribution of Major Alkaloids

The alkaloid profile of Papaver somniferum can vary significantly between different cultivars and among different plant organs. The following tables summarize the quantitative distribution of morphine and its key precursors in various tissues of high-yielding cultivars.

Table 1: Alkaloid Composition in Latex of Papaver somniferum cv. C048-6-14-64 (Tasmanian Elite Cultivar) [4]

| Alkaloid | Relative Percentage of Total Alkaloids |

| Morphine | 91.2% (combined with codeine and thebaine) |

| Codeine | 91.2% (combined with morphine and thebaine) |

| Thebaine | 91.2% (combined with morphine and thebaine) |

| Noscapine | Present |

| Papaverine | Present |

Table 2: Morphine Concentration in Different Tissues of Papaver somniferum at Various Developmental Stages [5]

| Developmental Stage | Plant Tissue | Morphine Concentration (% dry weight) |

| Rosette Stage (25 days) | Roots | 0.001% |

| Leaves | Not detected | |

| Bud Initiation (43 days) | Leaves | Increasing |

| Bud Dropping (61 days) | Roots | Higher amount |

| Lancing Stage (85 days) | Roots | Extinction |

| Green Capsule | Highest concentration |

The Biosynthesis of Morphine: A Multi-Cellular Endeavor

The biosynthesis of morphine is a complex process that involves the coordinated action of numerous enzymes localized in different cell types within the phloem tissue.[4][5] The pathway can be broadly divided into several key stages, starting from the precursor L-tyrosine.

The initial steps of BIA synthesis, leading to the formation of (S)-reticuline, are believed to occur in companion cells of the phloem. This central intermediate is then transported to the adjacent sieve elements. A key branching point in the pathway is the conversion of (S)-reticuline to (R)-reticuline, the enantiomer required for morphine synthesis. From (R)-reticuline, a series of enzymatic reactions within the sieve elements leads to the formation of thebaine. The final steps of the pathway, the conversion of thebaine to codeine and finally to morphine, are thought to occur predominantly in the laticifers, where morphine accumulates to high levels.[4][6]

The Core Biosynthetic Pathway

The following diagram illustrates the main enzymatic steps in the biosynthesis of morphine from L-tyrosine.

Caption: The core biosynthetic pathway of morphine from L-tyrosine.

Cellular Localization and Transport

The spatial separation of biosynthetic steps necessitates the transport of intermediates between different cell types. This intricate process is visualized in the following diagram.

Caption: Cellular localization of morphine biosynthesis.

Key Enzymes in Morphine Biosynthesis

The biosynthesis of morphine is catalyzed by a series of specialized enzymes. The following table provides a summary of the key enzymes and their functions.

Table 3: Key Enzymes in the Morphine Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Norcoclaurine synthase | NCS | Condensation of dopamine and 4-hydroxyphenylacetaldehyde |

| (S)-to-(R)-reticuline | STORR | Epimerization of (S)-reticuline to (R)-reticuline |

| Salutaridine synthase | SalSyn | Oxidative C-C coupling of (R)-reticuline |

| Salutaridine reductase | SalR | Reduction of salutaridine to salutaridinol |

| Salutaridinol 7-O-acetyltransferase | SalAT | Acetylation of salutaridinol |

| Thebaine 6-O-demethylase | T6ODM | Demethylation of thebaine to neopinone |

| Codeinone reductase | COR | Reduction of codeinone to codeine |

| Codeine O-demethylase | CODM | Demethylation of codeine to morphine |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biosynthesis of morphine in Papaver somniferum.

Immunofluorescence Labeling of Enzymes in Plant Tissue

This protocol outlines the general steps for localizing enzymes within the tissues of Papaver somniferum.

Experimental Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 5. ccr.cancer.gov [ccr.cancer.gov]

- 6. pubcompare.ai [pubcompare.ai]

Physicochemical Properties of Morphine and Its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of morphine and its commonly used salts: morphine sulfate, morphine hydrochloride, and morphine tartrate. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, formulation, and pharmacological studies. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and visualizes complex biological and experimental workflows.

Core Physicochemical Data

The efficacy, absorption, distribution, metabolism, and excretion (ADME) of a drug are intrinsically linked to its physicochemical characteristics. For morphine, properties such as its acid dissociation constant (pKa), solubility, melting point, and partition coefficient are critical determinants of its behavior in both in vitro and in vivo systems.

Data Summary

The following tables provide a consolidated view of the key physicochemical parameters for morphine and its principal salts.

Table 1: Acid Dissociation Constant (pKa) and Partition Coefficient (LogP)

| Compound | pKa (Phenolic OH) | pKa (Tertiary Amine) | LogP (Octanol/Water) |

| Morphine | 9.85 - 10.26[1][2][3][4] | 8.08 - 9.12[2][3][5] | 0.76 - 0.99[2][3][4][6] |

| Morphine Sulfate | Not available | 7.9[7] | Not available |

| Morphine Hydrochloride | Not available | Not available | Not available |

| Morphine Tartrate | Not available | Not available | Not available |

Table 2: Molecular Weight, Melting Point, and Solubility

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |

| Morphine | 285.34[7] | 255 (decomposes)[1][7] | 0.15 - 0.2 g/L[1][8] |

| Morphine Sulfate | 668.75 (anhydrous)[4][9] | >240 - 250 (decomposes)[9][10][11] | 64 mg/mL[9] |

| Morphine Hydrochloride | 321.8 (anhydrous)[12][13] | ~200 (decomposes)[12][14] | Soluble to 50 mM[13] |

| Morphine Tartrate | 720.77[15] | Not available | Not available |

Note: The salts of morphine, such as the sulfate and hydrochloride, are noted to be significantly more water-soluble than the parent molecule, by a factor of approximately 300.[8]

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for the key experiments cited in this guide.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like morphine with both acidic (phenolic hydroxyl) and basic (tertiary amine) functional groups, pKa values determine the extent of ionization at a given pH, which in turn affects solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate and common method for pKa determination.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of the compound (e.g., morphine) is dissolved in a suitable solvent, typically purified water or a co-solvent system for poorly soluble substances, to a known concentration (e.g., 1 mM).[16] The ionic strength of the solution is kept constant using an electrolyte like potassium chloride (e.g., 0.15 M).[16]

-

Calibration of the pH Electrode: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

-

Titration Procedure: The analyte solution is placed in a thermostated vessel equipped with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[17] A standardized titrant of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added to the solution in small, precise increments.[16]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The volume of titrant added and the corresponding pH are recorded throughout the titration.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point(s) are identified as the inflection point(s) of the sigmoid curve. The pKa value is determined from the pH at the half-equivalence point.[15] For polyprotic substances like morphine, multiple inflection points may be observed.

Determination of Solubility (Shake-Flask Method)

Solubility, particularly aqueous solubility, is a critical factor for drug delivery and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, water) in a sealed, inert container (e.g., a glass vial).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5] The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. This is commonly achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution.

-

Concentration Analysis: The concentration of the solute in the clear supernatant or filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

Determination of Melting Point (Capillary Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. It serves as a crucial indicator of purity; pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[10]

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

Recording the Melting Range: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire solid mass has completely melted into a clear liquid. This range is reported as the melting point. For unknown substances, a rapid initial determination can be performed to find an approximate range, followed by a slower, more accurate measurement.[10]

Determination of Partition Coefficient (Shake-Flask Method)

The partition coefficient (P), typically reported as its logarithm (LogP), quantifies the differential solubility of a compound in two immiscible liquids, usually n-octanol and water. This value is a key indicator of a drug's lipophilicity, which influences its ability to cross biological membranes.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by mixing and allowing them to separate.

-

Partitioning: A known amount of the solute is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to facilitate the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The aqueous and organic layers are then carefully collected.

-

Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the organic phase (n-octanol) to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Morphine Signaling Pathway

Morphine exerts its primary pharmacological effects, including analgesia, by acting as an agonist at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. The activation of this receptor initiates a cascade of intracellular signaling events.

Upon binding of morphine to the MOR, the receptor undergoes a conformational change. This promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G protein's α-subunit (primarily of the Gi/o family). This activation causes the dissociation of the Gα-GTP subunit from the Gβγ dimer.

Both dissociated components are active signaling molecules:

-

Gα-GTP Subunit: Primarily inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gβγ Dimer: Directly interacts with and modulates the activity of ion channels. It promotes the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.

The combined effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which ultimately underlies the analgesic and other central nervous system effects of morphine.

References

- 1. Morphine - Wikipedia [en.wikipedia.org]

- 2. foodb.ca [foodb.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Morphine Sulfate CAS#: 6211-15-0 [m.chemicalbook.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. 52-26-6 CAS MSDS (MORPHINIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Morphine hydrochloride | Miscellaneous/Non-selective Opioid Agonists: R&D Systems [rndsystems.com]

- 14. Morphine, hydrochloride (trihydrate) [webbook.nist.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Nitrous oxide - Wikipedia [en.wikipedia.org]

- 17. Morphine Sulfate | C34H40N2O10S | CID 16051935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Morphine Pharmacodynamics: A Technical Guide to the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Morphine, a phenanthrene opioid receptor agonist, exerts its primary pharmacological effects through interaction with the central nervous system (CNS), specifically by binding to and activating G-protein-coupled opioid receptors.[1] Its principal therapeutic actions, analgesia and sedation, are mediated predominantly through the μ-opioid receptor (MOR).[1] Upon binding, morphine initiates a cascade of intracellular signaling events, leading to the modulation of neuronal excitability and neurotransmitter release. This guide provides an in-depth examination of morphine's pharmacodynamics, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to characterize these actions.

Core Mechanism of Action: Receptor Binding and G-Protein Activation

Morphine's mechanism is initiated by its binding to opioid receptors, with a primary affinity for the μ-opioid receptor (MOR). It also functions as an agonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors, though with different affinities.[1] The MOR, like other opioid receptors, is a class A G-protein-coupled receptor (GPCR).

Morphine's binding to the MOR induces a conformational change in the receptor, which promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of an associated heterotrimeric inhibitory G-protein (Gαi/o).[2][3] This activation leads to the dissociation of the G-protein into its constituent Gαi/o and Gβγ subunits, which then interact with various intracellular effectors to produce the drug's physiological effects.[2][4]

Downstream Signaling Pathways

The dissociated G-protein subunits modulate several key intracellular signaling pathways, culminating in reduced neuronal excitability and inhibition of pain signal transmission.

The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][5][6] The resulting decrease in intracellular cAMP concentration reduces the activity of cAMP-dependent protein kinase A (PKA).[5] This pathway is a cornerstone of morphine's inhibitory action on neurons. In some cases, chronic morphine exposure can lead to a compensatory upregulation or "superactivation" of the adenylyl cyclase system, a phenomenon linked to tolerance and dependence.[7]

The Gβγ subunit plays a direct role in modulating ion channel activity, which is critical for morphine's analgesic effect.[2][3]

-

Potassium Channel Activation: The Gβγ subunit binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[8][9] This activation increases K+ efflux, causing hyperpolarization of the neuronal membrane and decreasing the likelihood of action potential generation.[9]

-

Calcium Channel Inhibition: The Gβγ subunit directly inhibits N-type and P/Q-type voltage-gated calcium channels (VGCCs).[2][3][9] This inhibition reduces Ca2+ influx into the presynaptic terminal, which is a critical step for the fusion of neurotransmitter-containing vesicles with the membrane.[3] Consequently, the release of excitatory neurotransmitters, such as glutamate and substance P, is suppressed.[9]

Opioid receptor activation by morphine can also stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway.[4][7] This signaling is more complex and can be mediated through both G-protein dependent and β-arrestin-dependent mechanisms. The activation of ERK by morphine appears to be primarily β-arrestin independent and PKC-dependent.[4] Chronic morphine administration and withdrawal have been shown to upregulate ERK1/2 phosphorylation, suggesting a role for this pathway in the neuroadaptive changes associated with tolerance and dependence.[7]

Receptor desensitization is a key mechanism underlying the development of tolerance. For many GPCRs, this process is initiated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the agonist-occupied receptor, leading to the recruitment of β-arrestin. β-arrestin binding uncouples the receptor from the G-protein and targets it for internalization via clathrin-coated pits.[2]

However, morphine is considered an atypical opioid in this regard. It is a poor inducer of robust β-arrestin recruitment and subsequent MOR endocytosis compared to other opioids like DAMGO or fentanyl.[10][11] Instead, MOR desensitization in response to morphine is often mediated in a Protein Kinase C (PKC) dependent manner.[11] Despite morphine's weak ability to recruit β-arrestin in vitro, the absence of β-arrestin 2 in vivo has been shown to prevent MOR desensitization and the development of antinociceptive tolerance, indicating its critical, albeit complex, role.[7]

Caption: Morphine's primary G-protein signaling cascade.

References

- 1. Morphine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Morphine receptors as regulators of adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

A Deep Dive into the Mu-Opioid Receptor Binding Affinity of Morphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of morphine for the mu-opioid receptor (MOR), a critical interaction in pain management and opioid pharmacology. This document details the quantitative aspects of this binding, the experimental methodologies used to determine these values, and the subsequent cellular signaling cascades.

Quantitative Analysis of Morphine's Binding Affinity

The affinity of morphine for the mu-opioid receptor is a cornerstone of its analgesic properties.[1][2][3] This interaction is quantified using several key metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the equilibrium dissociation constant (Kd). These values are determined through various in vitro assays, providing a numerical representation of the drug-receptor interaction.

| Parameter | Reported Value(s) | Assay Type | Cell/Tissue Preparation | Radioligand | Reference(s) |

| Ki | 1.518 ± 0.065 nM | Competitive Radioligand Binding | Human MOR membrane preparations | [3H]-DAMGO | [4] |

| 0.93 nM (for a derivative) | Competitive Radioligand Binding | CHO cells expressing human MOP receptor | Not Specified | [5] | |

| IC50 | 5.926 ± 0.253 nM | Competitive Radioligand Binding | Human MOR membrane preparations | [3H]-DAMGO | [4] |

| Kd | 0.6887 ± 0.06157 nM | Saturation Radioligand Binding | Human MOR membrane preparations | [3H]-DAMGO | [4] |

Note: The binding affinity of morphine can vary depending on the specific experimental conditions, including the tissue or cell line used, the radioligand employed, and the assay buffer composition.[4][6]

Experimental Protocols for Determining Binding Affinity

The quantification of morphine's binding affinity to the mu-opioid receptor relies on precise and well-established experimental protocols. The most common of these is the radioligand binding assay.

Radioligand Binding Assay

This assay directly measures the interaction of a radiolabeled ligand with the receptor. It can be performed in two primary formats: saturation binding to determine Kd and Bmax (receptor density), and competition binding to determine the Ki of an unlabeled ligand like morphine.

Objective: To determine the affinity (Ki) of morphine for the mu-opioid receptor.

Materials and Reagents:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO cells or brain tissue).

-

Radioligand with high affinity for the mu-opioid receptor (e.g., [3H]-DAMGO).[4][7]

-

Unlabeled morphine.

-

Nonspecific binding control (e.g., Naloxone).[7]

-

Assay buffer (e.g., Tris-HCl with cofactors).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice. Prepare serial dilutions of morphine.

-

Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (e.g., [3H]-DAMGO), and varying concentrations of morphine.[7] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing non-radiolabeled ligand like naloxone).[7]

-

Equilibration: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[7][8]

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the morphine concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Mu-Opioid Receptor Signaling Pathway

Morphine is a classic agonist of the mu-opioid receptor, which is a G-protein coupled receptor (GPCR).[1][3] Its binding initiates a cascade of intracellular events that ultimately lead to its analgesic and other physiological effects.

Upon binding of morphine, the mu-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/Go).[3] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[10]

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.[11][12] This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus reducing nociceptive signaling.

-

The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx at the presynaptic terminal.[1][13] This decrease in intracellular calcium inhibits the release of excitatory neurotransmitters such as substance P and glutamate.[11]

-

-

Activation of MAPK Pathway: Chronic morphine administration can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK.[10]

These signaling events collectively contribute to the analgesic effects of morphine by reducing neuronal excitability and inhibiting the transmission of pain signals.[1]

Signaling Pathway Diagram:

Caption: Mu-opioid receptor signaling cascade upon morphine binding.

Conclusion

The high binding affinity of morphine for the mu-opioid receptor is the molecular basis for its potent analgesic effects. Understanding the quantitative measures of this affinity and the experimental methods used to determine them is crucial for the development of new and improved opioid-based therapeutics. Furthermore, a detailed knowledge of the downstream signaling pathways provides a framework for understanding not only the therapeutic actions of morphine but also its adverse effects, paving the way for the design of safer and more effective pain management strategies.

References

- 1. Morphine – eDrug [edrug.mvm.ed.ac.uk]

- 2. Morphine - Wikipedia [en.wikipedia.org]

- 3. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Role of the mu opioid receptor in opioid modulation of immune function - PMC [pmc.ncbi.nlm.nih.gov]

The Exogenous Intruder: A Technical Guide to Morphine's Role in the Endogenous Opioid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphine, a potent opiate derived from the poppy plant Papaver somniferum, has been a cornerstone of pain management for centuries.[1] Its profound analgesic effects are mediated through its interaction with the body's own pain-relief system, the endogenous opioid system. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which morphine exerts its influence, acting as a powerful exogenous modulator of this intricate network. We will dissect its binding characteristics to opioid receptors, the subsequent intracellular signaling cascades, its impact on the release and function of endogenous opioid peptides, and the long-term neuroadaptations that lead to phenomena such as tolerance and dependence. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed understanding of morphine's pharmacology and its complex relationship with the endogenous opioid system.

Introduction to the Endogenous Opioid System

The endogenous opioid system is a complex network of opioid receptors, their endogenous peptide ligands, and the enzymes responsible for their synthesis and degradation. This system plays a crucial role in modulating pain, stress responses, reward, and mood.[2][3] The primary components of this system include three main families of opioid peptides: endorphins (derived from proopiomelanocortin, POMC), enkephalins (derived from proenkephalin, PENK), and dynorphins (derived from prodynorphin, PDYN).[2][4] These peptides act as neurotransmitters and neuromodulators by binding to three major classes of G-protein coupled receptors (GPCRs): the μ (mu), δ (delta), and κ (kappa) opioid receptors (MOR, DOR, and KOR, respectively).[2][5]

Morphine's Primary Mechanism of Action: A High-Affinity μ-Opioid Receptor Agonist

Morphine exerts its principal pharmacological effects by acting as a full agonist at the μ-opioid receptor (MOR).[1][6] These receptors are densely distributed in regions of the brain and spinal cord that are critical for pain transmission and perception, such as the periaqueductal gray, thalamus, and spinal cord dorsal horn.[1][6]

Receptor Binding and Activation

Upon administration, morphine crosses the blood-brain barrier and binds to MORs on the neuronal cell surface. This binding event stabilizes the receptor in an active conformation, initiating a cascade of intracellular signaling events.[7][8]

Table 1: Binding Affinities of Opioid Ligands

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Morphine | μ (MOR) | ~1-10 |

| Morphine | δ (DOR) | ~100-1000 |

| Morphine | κ (KOR) | ~100-1000 |

| β-Endorphin | μ (MOR) | High |

| Met-Enkephalin | δ (DOR) | High |

| Dynorphin A | κ (KOR) | High |

Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue preparation.

Downstream Signaling Pathways

The activation of MOR by morphine triggers the following key signaling events, primarily mediated by the Gαi/o subunit of the associated G-protein:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key downstream effector.

-

Modulation of Ion Channels: The Gβγ subunit, which dissociates from Gαi upon receptor activation, directly modulates ion channel activity. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.[10][11] Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.[10]

The net effect of these actions is a decrease in neuronal excitability and a reduction in the release of nociceptive neurotransmitters such as substance P and glutamate from presynaptic terminals in pain pathways.[12][13]

Caption: Morphine-induced G-protein signaling cascade.

Morphine's Impact on Endogenous Opioid Peptide Dynamics

Chronic administration of morphine significantly alters the delicate balance of the endogenous opioid system. This disruption contributes to the development of tolerance and dependence.

Regulation of Endogenous Opioid Peptide Release

The interaction between morphine and the release of endogenous opioid peptides is complex and region-specific. Acute morphine administration can lead to a feedback inhibition of the release of endogenous opioids, particularly β-endorphin and enkephalins. This is thought to occur through the activation of presynaptic MORs on neurons that synthesize and release these peptides.

Conversely, chronic morphine exposure leads to a down-regulation of the endogenous opioid system. Studies have shown that long-term morphine treatment reduces the expression of the β-endorphin precursor protein, proopiomelanocortin (POMC), in the hypothalamus.[14] This reduction in the synthesis of endogenous opioids may contribute to the state of dependence, where the system becomes reliant on the exogenous morphine to maintain a state of homeostasis.

Table 2: Effects of Morphine on Endogenous Opioid Peptides

| Condition | Effect on POMC mRNA | Effect on β-endorphin Release |

| Acute Morphine | No significant change | Decreased |

| Chronic Morphine | Decreased | Decreased |

Long-Term Neuroadaptations to Morphine

Prolonged exposure to morphine induces a range of neuroadaptive changes at both the cellular and systemic levels, which underlie the phenomena of tolerance, dependence, and withdrawal.

Receptor Desensitization and Down-regulation

While morphine is a potent agonist, it is relatively inefficient at inducing MOR internalization compared to endogenous opioids or other opioid agonists like etorphine.[15][16] However, chronic exposure can lead to a functional desensitization of the receptor, where it becomes less responsive to the same concentration of the drug. This desensitization is mediated by several mechanisms, including phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin.[15]

Upregulation of the cAMP Pathway

A key neuroadaptation in morphine tolerance is the paradoxical upregulation of the adenylyl cyclase/cAMP signaling pathway.[17] In response to the chronic inhibition of adenylyl cyclase by morphine, the cell compensates by increasing the expression and activity of this enzyme. During morphine withdrawal, the sudden removal of the inhibitory signal from morphine results in a dramatic overshoot in cAMP production, leading to a state of neuronal hyperexcitability that contributes to the physical symptoms of withdrawal.

Caption: Cellular adaptations to chronic morphine exposure.

Role of Mitogen-Activated Protein Kinases (MAPKs)

Chronic morphine administration has also been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK, and JNK.[18] The activation of these pathways is implicated in the development of morphine tolerance and hyperalgesia, a paradoxical increase in pain sensitivity.[18]

Experimental Protocols

Opioid Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound (e.g., morphine).

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Measurement of Adenylyl Cyclase Activity

This assay quantifies the effect of an opioid agonist on cAMP production.

Methodology:

-

Cell Culture and Treatment: Culture cells expressing the opioid receptor of interest (e.g., HEK293 cells stably expressing MOR). Treat the cells with the opioid agonist (e.g., morphine) for a specified duration.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Adenylyl Cyclase Reaction: Incubate the cell lysate with ATP (the substrate for adenylyl cyclase) and other necessary cofactors.

-

cAMP Quantification: Measure the amount of cAMP produced using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Compare the amount of cAMP produced in the presence and absence of the opioid agonist to determine the extent of adenylyl cyclase inhibition.

Conclusion

Morphine's interaction with the endogenous opioid system is a multifaceted process with profound clinical implications. As a potent MOR agonist, it effectively hijacks the body's natural pain-modulating pathways to produce powerful analgesia. However, this exogenous intervention comes at the cost of significant neuroadaptations, leading to tolerance, dependence, and a complex withdrawal syndrome. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the development of novel analgesics with improved therapeutic profiles and reduced adverse effects. Future research should continue to explore the nuances of opioid receptor signaling, the long-term consequences of exogenous opioid administration, and the potential for biased agonism to selectively activate desired signaling pathways while minimizing undesirable outcomes.

References

- 1. Morphine - Wikipedia [en.wikipedia.org]

- 2. Challenges and new opportunities for detecting endogenous opioid peptides in reward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Opioid - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pnas.org [pnas.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pnas.org [pnas.org]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Biochemistry, Endogenous Opioids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | Endogenous opioid systems alterations in pain and opioid use disorder [frontiersin.org]

- 15. pnas.org [pnas.org]

- 16. jneurosci.org [jneurosci.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Activation of TRPV1 Contributes to Morphine Tolerance: Involvement of the Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

morphine metabolism and active metabolites like morphine-6-glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of morphine, with a particular focus on its clinically significant active metabolite, morphine-6-glucuronide (M6G). The document details the metabolic pathways, enzymatic processes, and pharmacological activities of morphine and its primary metabolites. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pain management.

Introduction to Morphine Metabolism

Morphine, a potent opioid analgesic, is primarily metabolized in the liver, with additional metabolic activity occurring in the kidneys and brain.[1] The main metabolic pathway is glucuronidation, a phase II metabolism reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[2][[“]] This process involves the conjugation of a glucuronic acid moiety to the morphine molecule at the 3-hydroxyl and 6-hydroxyl positions, leading to the formation of morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), respectively.[2][4] While M3G is the most abundant metabolite, M6G is a pharmacologically active compound with potent analgesic properties.[2][4][5] A smaller fraction of morphine is metabolized through other pathways, including N-demethylation to normorphine and sulfation.[4]

Key Enzymes in Morphine Metabolism

The biotransformation of morphine is predominantly carried out by the UGT superfamily of enzymes. Minor roles are also played by the Cytochrome P450 (CYP) enzyme system.

UDP-Glucuronosyltransferases (UGTs)

UGTs are the primary enzymes responsible for the glucuronidation of morphine.[2] Several UGT isoforms are involved, with UGT2B7 being the principal enzyme for both M3G and M6G formation in humans.[2][4][5] Other UGTs, such as UGT1A1 and UGT1A8, have also been shown to contribute to morphine glucuronidation.[4][6] Genetic polymorphisms in UGT genes, particularly UGT2B7, can lead to inter-individual variability in morphine metabolism and response.[2][5]

Cytochrome P450 (CYP) Enzymes

The CYP450 system plays a minor role in morphine metabolism compared to UGTs.[7][8] While some opioids are significantly metabolized by CYP enzymes, morphine's clearance is less dependent on this pathway.[8][9] However, studies in animal models have shown that morphine can influence the expression of certain CYP enzymes, such as down-regulating CYP2C11 and inducing CYP1A2, CYP2B1, and CYP2E1 in rats.[10]

Major Metabolites of Morphine

The two principal metabolites of morphine are M3G and M6G, which have distinct pharmacological profiles.

Morphine-3-glucuronide (M3G)

M3G is the most abundant metabolite of morphine, accounting for approximately 60% of a morphine dose.[1] It has a low affinity for opioid receptors and does not produce analgesic effects.[1][11] In fact, M3G has been associated with excitatory effects, such as myoclonus, allodynia, and hyperalgesia, which may counteract the analgesic effects of morphine.[2]

Morphine-6-glucuronide (M6G)

M6G is a pharmacologically active metabolite that is a potent µ-opioid receptor agonist.[4][11] Although it is formed in smaller quantities than M3G (around 6-10% of a morphine dose), M6G is a more potent analgesic than morphine itself when administered centrally.[1][2][11] The analgesic potency of M6G is a significant contributor to the overall therapeutic effect of morphine, especially during long-term treatment or in patients with renal impairment where M6G can accumulate.[[“]]

Quantitative Data on Morphine Metabolism

The following tables summarize key quantitative data related to morphine metabolism and its metabolites.

Table 1: Relative Abundance and Pharmacokinetics of Morphine and its Metabolites

| Compound | Relative Abundance (%) | Elimination Half-Life (hours) | Primary Route of Elimination |

| Morphine | Parent Drug | 2 - 3 | Renal |

| Morphine-3-glucuronide (M3G) | ~60 | Longer than morphine | Renal |

| Morphine-6-glucuronide (M6G) | 6 - 10 | Longer than morphine | Renal |

| Normorphine | <5 | - | Renal |

Data compiled from multiple sources.[1][[“]][12]

Table 2: Mu-Opioid Receptor Binding Affinity of Morphine and M6G

| Compound | Binding Affinity (Ki, nM) |

| Morphine | 1.2 - 3 |

| Morphine-6-glucuronide (M6G) | 0.6 - 30 |

Binding affinities can vary depending on the experimental conditions and tissue source.[11][13][14]

Experimental Protocols

This section outlines the general methodologies for key experiments used to study morphine metabolism.

In Vitro Metabolism Studies using Human Liver Microsomes

-

Objective: To determine the kinetics of morphine glucuronidation by UGT enzymes.

-

Methodology:

-

Human liver microsomes are incubated with morphine at various concentrations.

-

The reaction is initiated by the addition of the cofactor UDP-glucuronic acid (UDPGA).

-

The incubation is carried out at 37°C for a specified time.

-

The reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

The samples are then centrifuged to pellet the protein.

-

The supernatant is analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of M3G and M6G.[6][15]

-

Quantification of Morphine and its Metabolites in Biological Samples

-

Objective: To measure the concentrations of morphine, M3G, and M6G in plasma, urine, or other biological matrices.

-

Methodology:

-

Sample Preparation: Biological samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.[16][17]

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., C18 or PFP). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water) is used to separate morphine and its metabolites.[15][16]

-

Detection: The separated analytes are detected using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Alternatively, fluorescence detection can also be used.[15][16]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows related to morphine metabolism.

Caption: Major metabolic pathways of morphine in the liver.

Caption: Simplified signaling pathway of M6G via the µ-opioid receptor.

Caption: General experimental workflow for quantifying morphine and its metabolites.

Conclusion

The metabolism of morphine is a complex process with significant clinical implications. The formation of the active metabolite M6G plays a crucial role in the overall analgesic effect of morphine, while the inactive metabolite M3G may contribute to adverse effects. A thorough understanding of morphine's metabolic pathways, the enzymes involved, and the pharmacological properties of its metabolites is essential for optimizing pain management strategies and for the development of new analgesic drugs with improved efficacy and safety profiles. Further research into the genetic and environmental factors that influence morphine metabolism will continue to enhance our ability to personalize opioid therapy.

References

- 1. Morphine & Metabolites [heftpathology.com]

- 2. Morphine metabolism, transport and brain disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morphine Metabolism And Elimination - Consensus Academic Search Engine [consensus.app]

- 4. Frontiers | Morphine-3-Glucuronide, Physiology and Behavior [frontiersin.org]

- 5. medscape.com [medscape.com]

- 6. Contribution of UDP-glucuronosyltransferase 1A1 and 1A8 to morphine-6-glucuronidation and its kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. stopioid.com [stopioid.com]

- 10. Divergent regulation of cytochrome P450 enzymes by morphine and pethidine: a neuroendocrine mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morphine-6β-glucuronide has a higher efficacy than morphine as a mu-opioid receptor agonist in the rat locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morphine - Wikipedia [en.wikipedia.org]

- 13. documentsdelivered.com [documentsdelivered.com]

- 14. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A sensitive assay for the quantification of morphine and its active metabolites in human plasma and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fast reliable assay for morphine and its metabolites using high-performance liquid chromatography and native fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Pharmacogenomics of Morphine: A Technical Guide to Personalized Analgesia

An In-depth Whitepaper for Researchers and Drug Development Professionals

The clinical application of morphine, a cornerstone of pain management, is frequently hampered by significant inter-individual variability in both efficacy and adverse effects. This variability is largely influenced by an individual's genetic makeup. Understanding the genetic determinants of morphine response and metabolism is paramount for the development of personalized analgesic strategies that maximize therapeutic benefit while minimizing risk. This technical guide provides a comprehensive overview of the core genetic factors influencing morphine's pharmacokinetics and pharmacodynamics, detailed experimental methodologies for their investigation, and visual representations of the key pathways and workflows involved.

Core Genetic Determinants of Morphine Response and Metabolism

The journey of morphine through the body, from its administration to its ultimate effect and elimination, is orchestrated by a host of proteins. Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the genes encoding these proteins can significantly alter their function, leading to profound differences in patient outcomes. The most extensively studied genes in this context are OPRM1, UGT2B7, CYP2D6, ABCB1, and OCT1.

Pharmacodynamics: The Mu-Opioid Receptor (OPRM1)

The primary target of morphine is the mu-opioid receptor, encoded by the OPRM1 gene.[1][2] This receptor is central to the analgesic and euphoric effects of morphine, as well as its adverse effects like respiratory depression.[1][3]

The most well-characterized polymorphism in OPRM1 is the A118G SNP (rs1799971), which results in an amino acid change in the N-terminal extracellular domain of the receptor.[2] Carriers of the 118G allele often exhibit a reduced analgesic response to morphine, necessitating higher doses to achieve pain control.[4][5]

Metabolism: UGT2B7 and CYP2D6

Morphine is primarily metabolized in the liver through glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[6][7][8] This process yields two main metabolites: morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[9][10][11] M6G is a potent analgesic, while M3G is largely inactive and may even contribute to adverse effects.[11] Polymorphisms in the UGT2B7 gene can alter the efficiency of this metabolic process, thereby affecting the balance of morphine and its active metabolite.

While morphine itself is not a substrate for Cytochrome P450 2D6 (CYP2D6), this enzyme is crucial for the metabolism of codeine, a prodrug that is converted to morphine for its analgesic effect.[12][13] Genetic variations in CYP2D6 lead to different metabolic phenotypes:

-

Poor Metabolizers (PMs): Have little to no CYP2D6 function and experience minimal pain relief from codeine due to insufficient conversion to morphine.[12]

-

Intermediate Metabolizers (IMs): Have decreased CYP2D6 function.

-

Normal Metabolizers (NMs): Have normal CYP2D6 function.

-

Ultrarapid Metabolizers (UMs): Have increased CYP2D6 function, leading to a rapid and extensive conversion of codeine to morphine, which can result in dangerously high morphine levels and an increased risk of toxicity, including respiratory depression.[12]

Interestingly, CYP2D6 also plays a role in the endogenous synthesis of morphine.[14]

Transport: ABCB1 and OCT1

The transport of morphine across cellular barriers, including the blood-brain barrier, is mediated by transporter proteins. The ATP-binding cassette sub-family B member 1 (ABCB1) gene encodes for P-glycoprotein (P-gp), an efflux transporter that actively pumps morphine out of the brain.[15][16] The C3435T polymorphism (rs1045642) in ABCB1 has been associated with altered P-gp function. Individuals with the TT genotype may have lower P-gp expression, potentially leading to higher brain concentrations of morphine and a greater analgesic effect at lower doses.[7][17]

The organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, is involved in the uptake of morphine into hepatocytes, the primary site of its metabolism.[15][18] Loss-of-function variants in OCT1 can lead to reduced hepatic uptake of morphine, resulting in higher plasma concentrations and decreased clearance.[18][19]

Quantitative Data on Genetic Effects

The following tables summarize the quantitative impact of key genetic polymorphisms on morphine response and metabolism.

| Gene | Polymorphism | Genotype(s) | Quantitative Effect | Reference(s) |

| OPRM1 | A118G (rs1799971) | GG | Required 93% higher morphine dose compared to AA homozygotes in cancer patients. | [4] |

| AG | Required significantly higher morphine doses than AA patients in palliative cancer care. | [5] | ||

| ABCB1 | C3435T (rs1045642) | CC | Higher opioid consumption in the first 6-12 hours post-nephrectomy (95% CI for 0-6h: 14.7-24.8 mg; 6-12h: 5.6-13.8 mg). | [17] |

| TT | Lower opioid consumption in the first 6-12 hours post-nephrectomy (95% CI for 0-6h: 5.2-14.6 mg; 6-12h: 1.2-5.1 mg). | [17] | ||

| OCT1 | Loss-of-function variants | 0 active alleles | 1.7-fold higher area under the concentration-time curve (AUC) for morphine compared to carriers of 2 active alleles. | [19] |

| 1 active allele | 1.5-fold higher area under the concentration-time curve (AUC) for morphine compared to carriers of 2 active alleles. | [19] | ||

| CYP2D6 | Ultrarapid Metabolizer Phenotype | - | 45% higher median plasma morphine AUC and 50% higher plasma concentrations of morphine after codeine administration compared with normal metabolizers. | [20] |

| Poor Metabolizer Phenotype | - | Greatly reduced formation of morphine from codeine, leading to decreased analgesia. | [20] |

Experimental Protocols

Genotyping of Key Polymorphisms

Objective: To determine the genotype of an individual for specific polymorphisms in OPRM1, ABCB1, UGT2B7, CYP2D6, and OCT1.

Methodology: Real-Time Amplification Refractory Mutation System (ARMS) PCR for OPRM1 A118G

This method utilizes allele-specific primers to selectively amplify either the 'A' or 'G' allele in a real-time PCR setting.

-

DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a standard commercial kit.

-

Primer Design: Design two forward primers, one specific for the 'A' allele and one for the 'G' allele, and a common reverse primer.

-

Real-Time PCR: Perform two separate real-time PCR reactions for each sample, one with the 'A' allele-specific primer and one with the 'G' allele-specific primer. Include a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification in real-time.

-

Genotype Determination:

-

Amplification in the 'A' allele-specific reaction only indicates an AA genotype.

-

Amplification in the 'G' allele-specific reaction only indicates a GG genotype.

-

Amplification in both reactions indicates an AG genotype.

-

-

Validation: Validate the results by direct sequencing of a subset of samples.[21]

Note: Other methods like PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) can also be used.[22]

Quantification of Morphine and its Metabolites

Objective: To measure the concentrations of morphine, M3G, and M6G in plasma or other biological matrices.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate morphine, M3G, and M6G.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive mode to ionize the analytes.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent and product ions for morphine, M3G, M6G, and an internal standard.

-

-

Quantification: Generate a calibration curve using standards of known concentrations to determine the concentrations of the analytes in the unknown samples.

Assessment of Analgesic Response

Objective: To quantify the analgesic effect of morphine.

Methodology: Experimental Pain Models in Humans

-

Pain Induction: Utilize standardized methods to induce experimental pain, such as:

-

Cold Pressor Test: Immersion of a hand or foot in cold water.

-

Pressure Algometry: Application of calibrated pressure to a muscle or bone.

-

Electrical Stimulation: Delivery of controlled electrical stimuli to a nerve or skin.

-

-

Pain Assessment:

-

Numeric Rating Scale (NRS): Ask the subject to rate their pain intensity on a scale of 0 to 10, where 0 is no pain and 10 is the worst pain imaginable.

-

Visual Analog Scale (VAS): Ask the subject to mark their pain level on a 100 mm line anchored with "no pain" and "worst pain imaginable."

-

-

Protocol:

-

Establish a baseline pain threshold or tolerance before drug administration.

-

Administer morphine or a placebo in a double-blind, randomized manner.

-

Measure pain thresholds or ratings at predefined time intervals after drug administration.

-

Calculate parameters such as the peak analgesic effect and the total analgesic effect (area under the effect-time curve).[18]

-

Visualizations

Morphine Metabolic Pathway

Caption: The metabolic pathway of morphine in a hepatocyte.

Morphine Signaling Pathway

Caption: Simplified signaling cascade following morphine binding to the mu-opioid receptor.

Experimental Workflow for a Morphine Pharmacogenomic Study

Caption: A typical workflow for a clinical study investigating the pharmacogenomics of morphine.

References

- 1. Human opioid receptor A118G polymo ... | Article | H1 Connect [archive.connect.h1.co]

- 2. bmrb.io [bmrb.io]

- 3. ABCB1 genetic polymorphisms affect opioid requirement by altering function of the intestinal P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Consequences of the 118A>G polymorphism in the OPRM1 gene: translation from bench to bedside? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Morphine-induced antinociception and reward in “humanized” mice expressing the mu opioid receptor A118G polymorphism - PMC [pmc.ncbi.nlm.nih.gov]